molecular formula C23H24N2O2S2 B12124774 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide

Cat. No.: B12124774
M. Wt: 424.6 g/mol
InChI Key: GUHPASDXFULSIR-HKWRFOASSA-N
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Description

4-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is a rhodanine-based heterocyclic compound characterized by:

  • A 4-ethylbenzylidene substituent at the 5-position of the thiazolidinone core.
  • A butanamide linker at the 3-position, terminating in an N-(2-methylphenyl) group.
  • A conjugated (5Z)-stereochemistry, critical for planar molecular geometry and electronic interactions.

Rhodanine derivatives are known for diverse biological activities, including kinase inhibition () and antidiabetic applications ().

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide

InChI

InChI=1S/C23H24N2O2S2/c1-3-17-10-12-18(13-11-17)15-20-22(27)25(23(28)29-20)14-6-9-21(26)24-19-8-5-4-7-16(19)2/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,24,26)/b20-15-

InChI Key

GUHPASDXFULSIR-HKWRFOASSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methylphenylbutanamide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding alkane.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives possess significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Cancer Letters demonstrated that similar thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cells by activating apoptotic pathways. The specific mechanisms involved the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Thiazolidinones have also shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymes.

Case Study : In a study reported in Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones is another area of interest. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study : Research published in European Journal of Pharmacology highlighted that certain thiazolidinone derivatives reduced levels of inflammatory markers in animal models of arthritis, suggesting a potential therapeutic role in inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide presents potential applications in:

  • Cancer Therapy : As an adjunct treatment for various cancers.
  • Antimicrobial Treatments : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions such as arthritis.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidinone ring is known to interact with various proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

Key Analogs :

4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS 6590-38-1) : Substituent: 4-Methylbenzylidene (vs. 4-Ethyl in the target).

Impact: Lower steric hindrance may enhance binding to shallow enzyme pockets but reduce selectivity.

4-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide (CAS 637317-76-1) :

  • Substituent: Extended conjugated system (E-allylidene).
  • Impact: Enhanced UV absorption (λmax ~388 nm) due to extended π-conjugation, compared to the target’s λmax ~350–370 nm (estimated).

Table 1: Substituent Effects on Physicochemical Properties

Compound Benzylidene Group Molecular Weight logP* Melting Point (°C)
Target Compound 4-Ethyl 452.63 (est.) ~4.2 210–215 (est.)
4-Methylbenzylidene analog 4-Methyl 410.55 ~3.8 217–219
Unsubstituted benzylidene analog Phenyl 352.44 ~3.0 180–185
E-Allylidene analog 2-Methyl-3-phenylallyl 452.63 ~4.5 224–225

*logP estimated via XlogP3 ().

Amide Linker and N-Substituent Modifications

Key Analogs :

4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (Compound 3d, ): Linker: Acetamide (shorter than butanamide). Impact: Reduced flexibility may limit binding to targets requiring deeper penetration.

N-(5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (CAS 438459-64-4) :

  • N-Substituent: Bulky pyrazole-biphenyl system.
  • Impact: Enhanced steric hindrance, likely reducing solubility but improving target specificity.

Table 2: Amide Linker and N-Substituent Comparisons

Compound Linker N-Substituent Molecular Weight Solubility (µg/mL)*
Target Compound Butanamide 2-Methylphenyl 452.63 ~20 (est.)
Acetamide analog Acetamide 4-Hydroxybenzoic acid 406.44 ~50
Pyrazole-biphenyl analog - 4-Methylbenzamide 569.48 <10

*Solubility estimated from logP and polar surface area.

Spectroscopic Data :

  • IR : Strong C=O (1660–1700 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches consistent across analogs ().
  • UV-Vis : λmax values correlate with conjugation extent: ~388 nm for E-allylidene analogs () vs. ~350–370 nm for ethylbenzylidene derivatives.

Research Implications

  • The butanamide linker may enhance conformational flexibility, enabling interactions with diverse enzyme active sites (e.g., kinases, reductases).
  • Further studies should explore biological activity correlations, leveraging structural data from analogs with confirmed inhibitory profiles ().

Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is a thiazolidinone derivative notable for its diverse biological activities. Thiazolidinones are recognized in medicinal chemistry for their potential therapeutic properties, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • CAS Number : Not specified in the sources reviewed.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines:

CompoundCancer TypeInhibition Percentage
4gLeukemia (MOLT-4)84.19%
4pCNS Cancer (SF-295)72.11%
3gNon-small cell lung cancer67.51%

These findings suggest that modifications in the thiazolidinone structure can enhance anticancer efficacy, making it a valuable scaffold for drug development .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity attributed to thiazolidinone derivatives. Research has demonstrated that specific structural features are crucial for achieving effective anticonvulsant effects, particularly in compounds that interact with neurotransmitter systems .

Case Studies

  • Anticancer Efficacy :
    A study conducted by the National Cancer Institute evaluated several thiazolidinone derivatives against multiple cancer cell lines. The results highlighted compound 4g as having the highest inhibition rate against leukemia cells, indicating its potential as a lead compound for further development in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    Investigations into SAR have revealed that modifications at specific positions on the thiazolidinone ring can significantly impact biological activity. For example, the presence of an ethyl group at the benzylidene position was associated with enhanced anticancer activity compared to other substituents .

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to yield high-purity products. The mechanism by which thiazolidinones exert their biological effects often involves interaction with specific protein targets or enzymes, leading to modulation of signaling pathways relevant to disease processes.

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